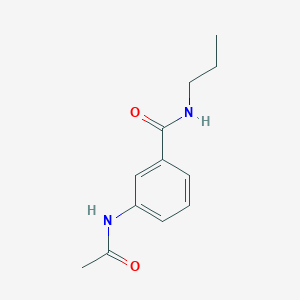

![molecular formula C15H20N2O4 B354708 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid CAS No. 908492-44-4](/img/structure/B354708.png)

4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid” is a chemical compound with the CAS Number: 908492-44-4. Its molecular weight is 292.33 . The IUPAC name for this compound is 4-{4-[(butylamino)carbonyl]anilino}-4-oxobutanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N2O4/c1-2-3-10-16-15(21)11-4-6-12(7-5-11)17-13(18)8-9-14(19)20/h4-7H,2-3,8-10H2,1H3,(H,16,21)(H,17,18)(H,19,20) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.33 . More detailed physical and chemical properties (like melting point, boiling point, solubility, etc.) are not provided in the available resources.Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds : Maftei et al. (2013) explored the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, including derivatives of 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid. They tested these compounds for antitumor activity against a panel of 11 cell lines in vitro (Maftei et al., 2013).

Molecular Docking and Vibrational Studies : Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid. Their research provided insights into the reactivity, non-linear optical properties, and potential biological activities of these compounds (Vanasundari et al., 2018).

Synthesis and Antimicrobial Activities : Sana et al. (2011) researched the synthesis and antimicrobial activities of amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid, demonstrating the potential of such compounds in combating microbial infections (Sana et al., 2011).

Study of Psychotropic Activity : Pulina et al. (2022) synthesized and studied the psychotropic activity spectrum of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids. Their findings could aid in the targeted synthesis of new pharmaceutical substances (Pulina et al., 2022).

Exploration for Medicinal Applications : Sirajuddin et al. (2019) synthesized organotin (IV) derivatives of a carboxylate ligand related to 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid. They examined these compounds for their antimicrobial properties and interactions with DNA, indicating potential medicinal applications (Sirajuddin et al., 2019).

Cytotoxic Evaluation of Derivatives : Zhao et al. (2005) synthesized and evaluated the cytotoxicity of certain 4-anilino-2-phenylquinoline derivatives, contributing to the understanding of how different structures impact biological activity (Zhao et al., 2005).

Microwave-assisted Synthesis : Uguen et al. (2021) developed microwave-assisted synthesis methods for 4-oxo-2-butenoic acids, offering efficient routes for the production of these biologically active species (Uguen et al., 2021).

Novel Urease Inhibitors : Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, exhibiting significant urease inhibitory potential (Nazir et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

4-[4-(butylcarbamoyl)anilino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-2-3-10-16-15(21)11-4-6-12(7-5-11)17-13(18)8-9-14(19)20/h4-7H,2-3,8-10H2,1H3,(H,16,21)(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSWZLJJGBTXAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)propanamide](/img/structure/B354653.png)

![4-(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid](/img/structure/B354685.png)

![N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylpropanamide](/img/structure/B354691.png)

![4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid](/img/structure/B354693.png)

![4-{4-[(Diethylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354698.png)

![4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid](/img/structure/B354701.png)

![4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid](/img/structure/B354702.png)

![4-{4-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354713.png)

![3-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B354714.png)

![N-[4-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B354717.png)

![N-[4-(isobutyrylamino)phenyl]cyclopropanecarboxamide](/img/structure/B354719.png)

![4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)butanoic acid](/img/structure/B354758.png)

![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B354805.png)